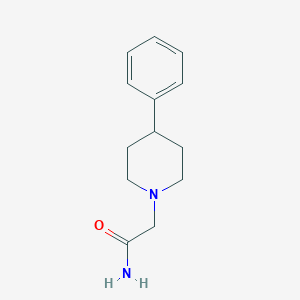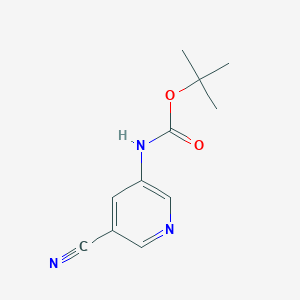
tert-butyl N-(5-cyanopyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate (TBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the pyridine family and has been used as a building block for the synthesis of a variety of organic compounds. TBC is a highly active compound and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds. It has also been used as a ligand in the synthesis of transition metal complexes. In addition, it has been used as a reagent in the synthesis of a variety of organic compounds.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-cyanopyridin-3-yl)carbamate is not fully understood. It is believed to interact with a variety of enzymes and receptors in the body. It is also believed to interact with DNA and RNA, which may explain its biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl N-(5-cyanopyridin-3-yl)carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to inhibit the activity of certain receptors, such as the serotonin receptor. In addition, it has been found to have an anti-inflammatory effect and to have an effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. It is also a highly active compound, which makes it ideal for use in a variety of experiments. The main limitation of tert-butyl N-(5-cyanopyridin-3-yl)carbamate is that it is not very stable and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for tert-butyl N-(5-cyanopyridin-3-yl)carbamate. It could be used in the development of new drugs or therapies. It could also be used in the development of new materials, such as polymers or catalysts. In addition, it could be used in the development of new analytical techniques, such as mass spectrometry or nuclear magnetic resonance. Finally, it could be used to further understand the biochemical and physiological effects of tert-butyl N-(5-cyanopyridin-3-yl)carbamate.
Synthesemethoden
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate can be synthesized using a reaction between tert-butyl carbamate and 5-cyanopyridine. This reaction is conducted in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out under aprotic conditions, such as dimethylformamide. The reaction is generally complete in a few hours and yields a product that is relatively pure.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-cyanopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSKAKPKSFANHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5-cyanopyridin-3-YL)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
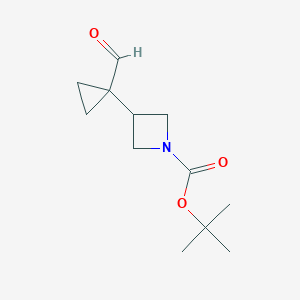
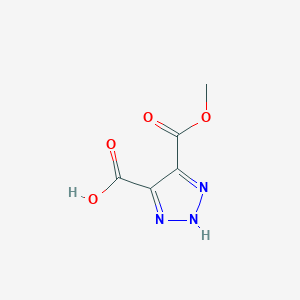
![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)

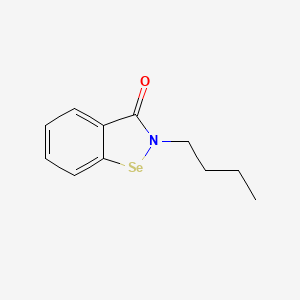
![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)


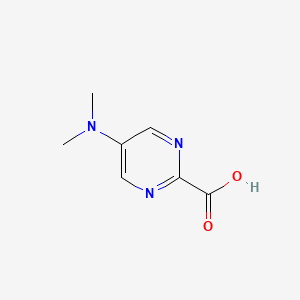

![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)
